molecular formula C20H18ClN3O4S2 B284377 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide

2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide

Cat. No.: B284377
M. Wt: 464 g/mol
InChI Key: BIVFPLDPSWNIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide, also known as ACT-246475, is a small molecule drug that has been studied for its potential therapeutic effects. This compound belongs to the class of thiazolidinone derivatives and has been shown to have promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and has been implicated in various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. The compound has also been shown to inhibit the proliferation and migration of cancer cells. In addition, it has been shown to reduce fibrosis in animal models of liver and lung disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide in lab experiments is its specificity for BRD4. This allows researchers to study the effects of inhibiting this protein without affecting other cellular processes. However, one limitation is that the compound has not yet been studied in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide. One area of interest is the potential use of the compound in the treatment of cancer. Preclinical studies have shown promising results in various types of cancer, including leukemia, lymphoma, and solid tumors. Another area of interest is the potential use of the compound in the treatment of fibrotic diseases, such as liver and lung fibrosis. Further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide involves the reaction of 2-amino-4-chlorobenzoic acid with thionyl chloride to form 2-chloro-4-chlorobenzoyl chloride. This compound is then reacted with N-(4-chlorophenyl)acetamide and allyl isothiocyanate to form the desired product.

Scientific Research Applications

2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide has been studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic effects in preclinical studies. The compound has been studied in animal models of rheumatoid arthritis, multiple sclerosis, and cancer.

Properties

Molecular Formula

C20H18ClN3O4S2

Molecular Weight

464 g/mol

IUPAC Name

2-[2-(benzenesulfonylimino)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C20H18ClN3O4S2/c1-2-12-24-19(26)17(13-18(25)22-15-10-8-14(21)9-11-15)29-20(24)23-30(27,28)16-6-4-3-5-7-16/h2-11,17H,1,12-13H2,(H,22,25)

InChI Key

BIVFPLDPSWNIAH-UHFFFAOYSA-N

SMILES

C=CCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

C=CCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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